methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
This compound is a highly substituted dihydro-2-oxopyrrole derivative featuring a fused pyrrole-pyrrolidinone scaffold. Its structure includes a 4-chlorophenyl group at position 2 of the pyrrolidinone ring, a 3-(dimethylamino)propyl substituent at position 1, and a 3,5-dimethyl-pyrrole-2-carboxylate moiety linked via a carbonyl group. The compound’s synthesis likely involves multicomponent cyclization or coupling reactions, as seen in analogous systems (e.g., Fe3O4@Nano-cellulose–OPO3H-catalyzed protocols for related pyrrolidinones ).
Properties
Molecular Formula |
C24H28ClN3O5 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
methyl 4-[(E)-[2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C24H28ClN3O5/c1-13-17(14(2)26-19(13)24(32)33-5)21(29)18-20(15-7-9-16(25)10-8-15)28(23(31)22(18)30)12-6-11-27(3)4/h7-10,20,26,29H,6,11-12H2,1-5H3/b21-18+ |
InChI Key |
UILRBKNUCFGAAZ-DYTRJAOYSA-N |
Isomeric SMILES |
CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C)C(=O)OC |
Canonical SMILES |
CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the chlorophenyl group, the dimethylamino propyl group, and the hydroxy and oxo functionalities. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of new compounds with different functional groups replacing the chlorophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for treating various diseases.
Industry
In industry, the compound’s unique properties are leveraged for the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural homology with several dihydro-2-oxopyrrole derivatives. Key comparisons include:
¹Calculated based on molecular formula.
Spectroscopic and Crystallographic Data
- NMR/FTIR: The target compound’s 1H NMR would show resonances for the chlorophenyl (δ 7.2–7.4 ppm), dimethylamino (δ 2.2–2.5 ppm), and pyrrole carboxylate (δ 3.7–3.9 ppm for methyl ester), aligning with data for similar compounds .
- Crystallography : Programs like SHELXL and WinGX are critical for resolving complex substituent effects on crystal packing.
Biological Activity
Methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a unique structural configuration that includes:
- A pyrrole core with methyl and carbonyl substituents.
- A chlorophenyl group that may contribute to its biological activity.
- A dimethylamino group which is often associated with enhanced pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antitumor , antibacterial , and anti-inflammatory effects. The following sections detail these activities based on various studies.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. For instance:
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation, particularly the MAPK/ERK pathway. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Case Studies : In vitro studies using cancer cell lines such as HT-29 (colorectal cancer) and BxPC3 (pancreatic cancer) demonstrated significant growth inhibition with an IC50 value below 10 µM .
Antibacterial Activity
The antibacterial effects of the compound have also been documented:
- Activity Against Resistant Strains : The compound showed effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. In particular, it was effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored in several models:
- Inhibition of Inflammatory Mediators : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | HT-29 | <10 | Inhibition of MAPK/ERK pathway |
| Antibacterial | Staphylococcus aureus | 1 | Disruption of bacterial cell wall |
| Escherichia coli | 1 | Disruption of bacterial cell wall | |
| Anti-inflammatory | Human macrophages | N/A | Reduction of cytokine production |
Q & A
Q. What are the standard synthetic routes for preparing pyrrole derivatives with substituted chlorophenyl and dimethylamino groups?
The synthesis of structurally analogous pyrrole derivatives often involves cyclization reactions. For example, base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols has been used to generate 3,5-diaryl-substituted pyrrol-2-ones (e.g., 46–63% yields) . Key steps include refluxing reactants in xylene with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization from methanol for purification . For dimethylamino-substituted analogs, alkylation of pyrrole nitrogen with 3-(dimethylamino)propyl halides is a plausible step, as seen in similar syntheses .
Q. How are these compounds characterized to confirm structural integrity?
Characterization typically involves:
- Melting point analysis (e.g., 138–211°C for related pyrrolones) .
- NMR spectroscopy : and NMR resolve substituent patterns, such as aromatic protons (δ 7.2–7.5 ppm) and carbonyl groups (δ 160–170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+1] peaks) .
- FTIR : Confirms functional groups (e.g., C=O stretches at ~1700 cm) .
Q. What solvents and conditions optimize recrystallization for purity?
Methanol is commonly used for recrystallization due to its moderate polarity, which balances solubility and precipitation efficiency. For example, purification of 4-aroyl-pyrrole derivatives achieved >95% purity after recrystallization from methanol . For heat-sensitive compounds, slow cooling (0.5°C/min) minimizes impurity incorporation .
Advanced Research Questions
Q. How do experimental crystal structures compare with DFT-predicted geometries?
Single-crystal X-ray diffraction (e.g., R factor = 0.054) reveals precise bond lengths and angles, such as C–C distances (mean 1.39 Å in pyrrole rings) . DFT calculations (B3LYP/6-311++G** basis set) show <0.02 Å deviations in bond lengths but may overestimate dihedral angles by 2–5° due to lattice packing effects . Discrepancies in hydrogen bonding (e.g., O–H···O interactions) highlight the need for solvent inclusion in DFT models .
Q. How can conflicting NMR data for diastereomers be resolved?
Contradictions arise in diastereotopic proton splitting (e.g., AB systems in 1,5-dihydro-2H-pyrrol-2-ones). Strategies include:
Q. What mechanistic insights explain yield variations in cyclization reactions?
Yield disparities (e.g., 46% vs. 63% in similar syntheses ) may stem from:
- Electronic effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize transition states, enhancing cyclization efficiency.
- Steric hindrance : Bulky substituents (e.g., 3-(dimethylamino)propyl) slow reaction kinetics, requiring extended reflux times (25–30 hours) .
- Oxidant choice : Chloranil outperforms DDQ in electron-deficient systems due to stronger oxidative power .
Q. How do substituents influence the compound’s bioactivity in preliminary assays?
While direct data for this compound is limited, structurally related pyrrolones exhibit:
- Antimicrobial activity : Correlated with lipophilic substituents (e.g., 4-chlorophenyl enhances membrane penetration) .
- Enzyme inhibition : Dimethylamino groups act as hydrogen bond donors in active-site interactions (e.g., kinase inhibition) .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for air-sensitive intermediates (e.g., enolates) .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm assignments .
- Crystallography : Employ SHELXL for refinement, particularly for disordered residues (common in flexible dimethylamino chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
